2-Methyl-6-(2,2,2-trifluoroethyl)morpholine
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Overview
Description
2-Methyl-6-(2,2,2-trifluoroethyl)morpholine is a chemical compound with the molecular formula C7H12F3NO It is a morpholine derivative, characterized by the presence of a trifluoroethyl group at the 6-position and a methyl group at the 2-position of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(2,2,2-trifluoroethyl)morpholine typically involves the reaction of morpholine with 2,2,2-trifluoroethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(2,2,2-trifluoroethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced morpholine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced morpholine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-Methyl-6-(2,2,2-trifluoroethyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated components
Mechanism of Action
The mechanism of action of 2-Methyl-6-(2,2,2-trifluoroethyl)morpholine involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Methylmorpholine: Lacks the trifluoroethyl group, resulting in different chemical properties and reactivity.
6-(2,2,2-Trifluoroethyl)morpholine: Similar structure but without the methyl group at the 2-position.
2,6-Dimethylmorpholine: Contains two methyl groups instead of a trifluoroethyl group.
Uniqueness
2-Methyl-6-(2,2,2-trifluoroethyl)morpholine is unique due to the presence of both a methyl group and a trifluoroethyl group on the morpholine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential bioactivity, making it valuable for various applications .
Properties
Molecular Formula |
C7H12F3NO |
---|---|
Molecular Weight |
183.17 g/mol |
IUPAC Name |
2-methyl-6-(2,2,2-trifluoroethyl)morpholine |
InChI |
InChI=1S/C7H12F3NO/c1-5-3-11-4-6(12-5)2-7(8,9)10/h5-6,11H,2-4H2,1H3 |
InChI Key |
LKNGDDDLOGXMQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC(O1)CC(F)(F)F |
Origin of Product |
United States |
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